![molecular formula C16H11FN2O5S B2729574 6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid CAS No. 519152-68-2](/img/structure/B2729574.png)
6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid, also known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FQ is a quinolone derivative that has a unique chemical structure, which makes it an attractive molecule for research purposes.
Scientific Research Applications
Fluorescence Studies
Fluorophores based on quinoline derivatives have been synthesized and studied for their photophysical properties. For example, Padalkar and Sekar (2014) explored azole-quinoline-based fluorophores, revealing their dual emissions and large Stokes’ shift, indicating potential applications in fluorescence spectroscopy and imaging (Padalkar & Sekar, 2014).
Antimicrobial Activity
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and tested for cytotoxic activity against various carcinoma cell lines. Bhatt, Agrawal, and Patel (2015) demonstrated significant anticancer activity, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Enzyme Inhibition
Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid have been identified as zinc-dependent inhibitors of Lp-PLA₂, showcasing the role of quinoline derivatives in enzyme inhibition studies. Hu et al. (2013) provided insights into the structural activity relationships critical for the development of potent enzyme inhibitors (Hu et al., 2013).
Photophysics and Photochemistry
The photoinduced C-F bond cleavage in fluorinated quinolones was investigated by Fasani et al. (1999), revealing mechanisms of defluorination that could inform the design of photostable compounds for various applications (Fasani et al., 1999).
properties
IUPAC Name |
6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5S/c17-9-1-3-10(4-2-9)19-25(23,24)11-5-6-14-12(7-11)13(16(21)22)8-15(20)18-14/h1-8,19H,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQYYIVDRJCNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.